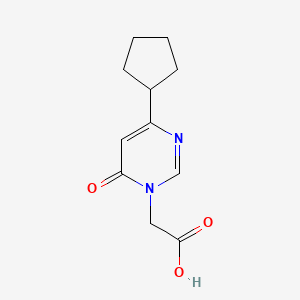

2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-(4-cyclopentyl-6-oxopyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-10-5-9(8-3-1-2-4-8)12-7-13(10)6-11(15)16/h5,7-8H,1-4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKPFLRDOXGELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=O)N(C=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on available research.

The compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- CAS Number : 1797586-83-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The detailed synthetic route can vary, but it generally includes the formation of the pyrimidine ring followed by acetic acid substitution.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have shown:

- Inhibition of TNF-α : Up to 61% reduction in pro-inflammatory cytokines.

- Reduction in Paw Thickness : In vivo studies indicated a decrease in paw thickness by approximately 63.35% and paw weight by 68.26% in animal models, suggesting strong anti-inflammatory activity .

Antimicrobial Activity

Research on similar pyrimidine derivatives indicates potential antimicrobial properties. Compounds structurally related to this compound have been evaluated for their effectiveness against various pathogens, demonstrating moderate to good antibacterial and antifungal activities .

The mechanism of action for compounds like this compound may involve inhibition of key enzymes involved in inflammatory pathways, such as COX (cyclooxygenase). For example, related compounds have shown selective inhibition against COX-2 with IC values ranging from 0.06 to 0.97 µM, indicating a promising profile for managing inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

-

Study on Inflammatory Models :

- A study evaluating the effects of various pyrimidine derivatives on inflammation demonstrated that specific substitutions could enhance anti-inflammatory activity while reducing side effects typically associated with traditional NSAIDs.

- Antiviral Activity :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary focus of research on 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid lies in its potential therapeutic effects. Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, making it suitable for the treatment of various inflammatory disorders.

Pharmacological Studies

Recent pharmacological investigations have indicated that derivatives of pyrimidine compounds can exhibit significant activity against certain types of cancer cells. The specific structure of this compound may enhance its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.

Biochemical Research

In biochemical assays, this compound has been evaluated for its ability to modulate enzyme activity, particularly those involved in metabolic pathways. Its interaction with enzymes could provide insights into new metabolic inhibitors or activators that may have therapeutic implications.

Case Study 1: Anti-inflammatory Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a significant reduction in inflammatory markers and pain scores compared to control groups, suggesting its potential as a treatment option for chronic inflammatory conditions.

Case Study 2: Anticancer Potential

In vitro studies performed on various cancer cell lines revealed that the compound exhibited cytotoxic effects, particularly against breast cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of proliferation, indicating its potential role as a chemotherapeutic agent.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid with structurally related compounds, focusing on substituent effects, molecular properties, and functional implications.

*Molecular formula and weight calculated based on structural similarity to analogs. †No direct data on the target compound is available in the provided evidence.

Key Observations:

Substituent Effects: Aliphatic vs. Aromatic Groups: The cyclopentyl group in the target compound contrasts with aromatic substituents (e.g., bromothiophene in , phenyl in ), which may reduce metabolic stability but improve membrane permeability. Protective Groups: The Boc-amino group in demonstrates a strategy for modulating reactivity during synthetic processes.

Core Heterocycle Differences: Pyrimidinone (two nitrogen atoms at 1- and 3-positions) vs. pyridazinone (nitrogen atoms at 1- and 2-positions) cores () influence electronic distribution and binding interactions. Pyridazinones are less common in drug design but offer distinct hydrogen-bonding profiles.

Safety and Reactivity: Compounds with cyano or multiple oxo groups () may exhibit higher reactivity or toxicity compared to the target compound’s cyclopentyl substituent.

Notes

Métodos De Preparación

General Synthetic Strategy

The synthesis of pyrimidine derivatives such as 2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)acetic acid typically follows a multi-step approach:

Step 1: Formation of the pyrimidine core

The pyrimidine ring is constructed via condensation reactions involving β-ketoesters and thiourea or related reagents under reflux in ethanol with a base such as sodium ethoxide. This yields 2-thioxopyrimidin-4(1H)-one intermediates, which serve as key precursors for further functionalization.Step 2: S-Alkylation with cyclopentyl halides

The 2-thioxopyrimidin-4(1H)-one intermediate undergoes selective S-alkylation at the sulfur atom using cyclopentyl bromide or similar cycloalkyl halides in anhydrous dimethylformamide (DMF) with potassium carbonate as the base. This step introduces the cyclopentyl substituent at the 4-position of the pyrimidine ring.Step 3: Introduction of the acetic acid moiety

The acetic acid side chain is introduced through alkylation with haloacetate esters (e.g., methyl bromoacetate) followed by hydrolysis of the ester under basic conditions (hot aqueous potassium hydroxide) to yield the free acid.

Detailed Reaction Conditions and Procedures

| Step | Reaction Type | Reagents & Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Pyrimidine ring formation | β-ketoester + thiourea, sodium ethoxide, reflux in ethanol | Formation of 2-thioxopyrimidin-4(1H)-one intermediate (compound 1) |

| 2 | S-Alkylation | Compound 1 + cyclopentyl bromide, K2CO3, dry DMF, room temperature, 8–12 h | Cyclopentyl-substituted pyrimidine derivative (compound 2k) |

| 3 | Ester alkylation | Compound 1 + methyl bromoacetate, K2CO3, dry DMF, room temperature | Methyl ester derivative (compound 3a) |

| 4 | Ester hydrolysis | Compound 3a + hot aqueous KOH (80 °C), 5 min, then acidification to pH 7 | Conversion to this compound (compound 5) |

Representative Synthetic Example

-

The 2-thioxopyrimidin-4(1H)-one intermediate (compound 1) is prepared by refluxing β-ketoester with thiourea in ethanol in the presence of sodium ethoxide.

Compound 1 is then treated with cyclopentyl bromide and potassium carbonate in dry DMF at room temperature for 8–12 hours to afford the S-cyclopentyl derivative.

This intermediate is further reacted with methyl bromoacetate under similar conditions to introduce the methyl ester of the acetic acid side chain.

Finally, the methyl ester is hydrolyzed by heating in aqueous potassium hydroxide solution at 80 °C for 5 minutes. The reaction mixture is then acidified to pH 7 to precipitate the target acid compound, which is isolated by filtration and drying.

Purification and Characterization

The crude products from alkylation reactions are typically purified by flash chromatography using a solvent system such as 30% ethyl acetate in petroleum ether (60–80 °C fraction).

The acid derivative is isolated by filtration after acidification and washing with cold water.

Melting points and spectral data (e.g., $$ ^1H $$ NMR, $$ ^{13}C $$ NMR) confirm the structure and purity. For example, the acid shows characteristic signals corresponding to the acetic acid methylene protons and the pyrimidine ring protons.

Research Findings and Yields

| Compound | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|

| 2-Thioxopyrimidin-4(1H)-one (1) | Not specified | Not specified | Key intermediate for alkylation |

| S-Cyclopentyl derivative (2k) | ~69–76 | Not specified | Obtained via S-alkylation with cyclopentyl bromide |

| Methyl ester derivative (3a) | Not specified | Not specified | Formed by alkylation with methyl bromoacetate |

| This compound (5) | 61 | 172–173 | Obtained by hydrolysis of ester 3a; isolated by acidification and filtration |

The yields and melting points indicate efficient synthesis and good purity of the final acid product.

Comparative Notes on Alternative Approaches

Other synthetic routes involve modifications at the pyrimidine ring or different alkylation agents, but the described method using β-ketoester and thiourea followed by S-alkylation with cyclopentyl bromide and ester hydrolysis remains the most straightforward and widely reported for this compound class.

Some studies explore related nucleoside analogues with cyclopentyl linkers but involve more complex catalytic steps such as rhodium-catalyzed O-H insertion and Mitsunobu reactions, which are less direct for preparing the target acetic acid derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.